molecular formula C14H13ClN2O3S B6099533 4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzamide

4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzamide

Cat. No.: B6099533
M. Wt: 324.8 g/mol
InChI Key: HZRRNXKVEXTHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzamide is a chemical compound with the molecular formula C20H17ClN2O3S and a molecular weight of 400.88 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzamide involves several steps. One common method includes the reaction of 4-chlorobenzoic acid with 2-methylbenzenesulfonamide under specific conditions to form the desired product. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2-).

Scientific Research Applications

4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-chloro-3-[(2-methylphenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-9-4-2-3-5-12(9)17-21(19,20)13-8-10(14(16)18)6-7-11(13)15/h2-8,17H,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRRNXKVEXTHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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